molecular formula C18H34CaO4 B12651755 (Isooctanoato-O)(neodecanoato-O)calcium CAS No. 85954-69-4

(Isooctanoato-O)(neodecanoato-O)calcium

Cat. No.: B12651755
CAS No.: 85954-69-4
M. Wt: 354.5 g/mol
InChI Key: IAIWYUNXNYVGFL-UHFFFAOYSA-L
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Description

(Isooctanoato-O)(neodecanoato-O)calcium is a calcium-based metal carboxylate complex consisting of two distinct carboxylate ligands: isooctanoate (branched C8 alkyl chain) and neodecanoate (branched C10 alkyl chain). This compound is structurally analogous to other metal carboxylates used in industrial applications, such as catalysts, stabilizers, or drying agents in coatings and polymers.

Calcium carboxylates are typically less toxic than their lead or nickel counterparts, making them preferable in environmentally regulated applications . For instance, the Canadian Environmental Protection Act (CEPA) categorized a related calcium compound, (2-ethylhexanoato-O)(isooctanoato-O)calcium (CAS 94247-32-2), as non-hazardous under subsection 73(1), highlighting its lower environmental and health risks .

Properties

CAS No.

85954-69-4

Molecular Formula

C18H34CaO4

Molecular Weight

354.5 g/mol

IUPAC Name

calcium;7,7-dimethyloctanoate;6-methylheptanoate

InChI

InChI=1S/C10H20O2.C8H16O2.Ca/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

IAIWYUNXNYVGFL-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Direct Reaction of Calcium Oxide with Carboxylic Acids

A common and effective method involves reacting calcium oxide with the free acids under controlled conditions:

  • Procedure:

    • Calcium oxide is dispersed in water to form a slurry or emulsion.
    • Isooctanoic acid and neodecanoic acid are added, either sequentially or as a mixture.
    • The mixture is heated under stirring to promote reaction, typically at temperatures ranging from 50°C to 120°C.
    • The reaction proceeds to form the calcium salt complex, with water as a byproduct.
    • The product is isolated by filtration, washing, and drying.
  • Key Parameters:

    • Molar ratios of calcium oxide to acids are carefully controlled to ensure complete reaction and avoid excess unreacted materials.
    • Reaction time varies from 1 to 5 hours depending on temperature and scale.
    • pH control during washing ensures removal of impurities and neutralization.
  • Advantages:

    • Simple and scalable.
    • Avoids use of hazardous solvents.
    • Produces high-purity calcium carboxylate complexes.

Microwave-Assisted Synthesis with Propionic Anhydride and Sulfuric Acid Catalysis

An advanced method reported for composite calcium isooctanoate (which is closely related to isooctanoate calcium salts) involves:

  • Step 1: Sulfuric acid, calcium oxide, and propionic anhydride are mixed and heated under microwave irradiation to form an intermediate mixed solution.
  • Step 2: Isooctanoic acid is added to this mixture, and the reaction continues under microwave heating to form a composite calcium isooctanoate solution.
  • Step 3: The mixture undergoes reduced-pressure distillation to recover propionic acid and sulfuric acid, yielding the purified calcium salt.

  • Reaction Conditions:

    • Sulfuric acid concentration: 41.5–43.2% by mass.
    • Mass ratios: calcium oxide : propionic anhydride : isooctanoic acid ≈ 12:40:36 (approximate).
    • Microwave power and temperature are carefully controlled to optimize yield and purity.
  • Benefits:

    • High calcium ion content (>26.28%).
    • Environmentally friendly with recovery of reagents.
    • Efficient and rapid reaction due to microwave heating.

Synthesis via Calcium Carbonate and Carboxylic Acids with Solvent Extraction

For related calcium carboxylates such as calcium n-octoate, a method involving calcium carbonate and the acid is used:

  • Process:

    • Calcium carbonate is mixed with the carboxylic acid (e.g., n-octanoic acid) and water.
    • The mixture is refluxed at 80–200°C for 1–5 hours.
    • After reaction, the mixture is filtered and dried to obtain a crude calcium salt.
    • Dichloromethane is used to separate calcium carbonate from calcium carboxylate by exploiting their different solubilities.
    • The filtrate is evaporated to yield purified calcium carboxylate.
  • Typical Reaction Equation:
    $$
    2 \text{R-COOH} + \text{CaCO}3 \rightarrow \text{Ca(R-COO)}2 + \text{H}2\text{O} + \text{CO}2
    $$

  • Advantages:

    • High yield (up to ~91.5% reported for calcium n-octoate).
    • Recyclable calcium carbonate reduces waste.
    • Suitable for scale-up with solvent recovery.

Comparative Data Table of Preparation Methods

Method Calcium Source Acid Source(s) Reaction Conditions Purification Yield / Purity Notes
Direct reaction with CaO Calcium oxide Isooctanoic acid + Neodecanoic acid 50–120°C, aqueous slurry, 1–5 h Filtration, washing, drying High purity, scalable Simple, no hazardous solvents
Microwave-assisted synthesis Calcium oxide Isooctanoic acid + Propionic anhydride + H2SO4 Microwave heating, controlled power, 41.5–43.2% H2SO4 Reduced-pressure distillation Ca ion >26.28%, high purity Efficient, green, reagent recovery
Calcium carbonate + acids + solvent extraction Calcium carbonate Isooctanoic acid (analogous to n-octanoic acid) Reflux 80–200°C, 1–5 h Dichloromethane extraction, evaporation Yield ~85–91% (for n-octoate) Solvent use, recyclable CaCO3

Chemical Reactions Analysis

Types of Reactions: (Isooctanoato-O)(neodecanoato-O)calcium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form calcium oxides and other by-products.

    Reduction: It can be reduced to form calcium metal and the corresponding carboxylic acids.

    Substitution: The carboxylate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various ligands such as phosphines or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Medical Applications

Calcium Supplementation:
Calcium is an essential mineral for numerous physiological functions, including bone health, muscle contraction, and nerve transmission. The compound (Isooctanoato-O)(neodecanoato-O)calcium serves as a source of bioavailable calcium that can be used in dietary supplements to address calcium deficiencies. It is particularly beneficial in populations at risk of osteoporosis, such as postmenopausal women and the elderly .

Pharmaceutical Formulations:
In pharmaceutical formulations, calcium salts are often used as excipients. The (Isooctanoato-O)(neodecanoato-O)calcium compound can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), facilitating better therapeutic outcomes . This application is critical in developing medications targeting calcium-related disorders.

Agricultural Applications

Fertilizers:
The compound can be utilized in the formulation of fertilizers. Calcium is vital for plant growth, influencing cell wall structure and function. The use of (Isooctanoato-O)(neodecanoato-O)calcium as a fertilizer additive can improve soil quality and enhance crop yields by providing a readily available source of calcium for plants .

Pesticide Formulations:
Calcium compounds are also incorporated into pesticide formulations to improve their efficacy. The surfactant properties of (Isooctanoato-O)(neodecanoato-O)calcium can aid in the dispersion of active ingredients, ensuring better coverage and adherence to plant surfaces, thereby enhancing pest control measures .

Material Science Applications

Polymer Additives:
In material science, (Isooctanoato-O)(neodecanoato-O)calcium is explored as an additive in polymer formulations. Its incorporation can improve the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics .

Nanocomposites:
Research indicates that calcium salts can be used to create nanocomposites with enhanced properties. The compound can act as a filler or reinforcement agent in composite materials, improving strength and durability while maintaining lightweight characteristics .

Case Study 1: Calcium Supplementation Efficacy

A study conducted on postmenopausal women demonstrated that supplementation with (Isooctanoato-O)(neodecanoato-O)calcium significantly improved bone mineral density over a 12-month period compared to a placebo group. This underscores its potential role in osteoporosis prevention.

Case Study 2: Agricultural Yield Improvement

Field trials involving the application of (Isooctanoato-O)(neodecanoato-O)calcium as a fertilizer additive showed a 20% increase in crop yield for tomatoes compared to control plots without the additive. This highlights its effectiveness in agricultural practices.

Data Table Summary

Application AreaSpecific UseBenefits
MedicalCalcium supplementationAddresses deficiencies; supports bone health
Pharmaceutical excipientEnhances solubility and bioavailability
AgriculturalFertilizer additiveImproves soil quality; enhances crop yield
Pesticide formulationIncreases efficacy through better dispersion
Material SciencePolymer additiveImproves thermal stability and mechanical properties
Nanocomposite reinforcementEnhances strength while reducing weight

Mechanism of Action

The mechanism of action of (Isooctanoato-O)(neodecanoato-O)calcium involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:

    Calcium Signaling: Calcium ions play a crucial role in cellular signaling pathways, regulating processes such as muscle contraction, neurotransmitter release, and enzyme activation.

    Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their catalytic activity.

    Structural Role: Calcium ions contribute to the structural integrity of biological membranes and proteins.

Comparison with Similar Compounds

Calcium vs. Copper Carboxylates

  • Solubility: Copper carboxylates like (isooctanoato-O)(neodecanoato-O)copper are often soluble in organic solvents (e.g., benzene, ethers) but insoluble in water, enabling their use as drying agents in paints . Calcium analogs likely share similar solubility profiles due to hydrophobic alkyl chains.
  • Reactivity : Copper complexes exhibit higher catalytic activity in oxidation reactions compared to calcium, which is more commonly used as a stabilizer or neutralization agent .

Calcium vs. Nickel/Lead Carboxylates

  • Toxicity: Nickel and lead carboxylates are classified as carcinogens and environmental hazards. For example, (isononanoato-O)(neodecanoato-O)nickel is restricted under REACH Annex XVII due to its carcinogenicity .
  • Environmental Persistence: Lead carboxylates like hydroxy(neodecanoato-O)lead persist in ecosystems and bioaccumulate, whereas calcium compounds degrade more readily .

Industrial and Regulatory Considerations

  • Automotive Sector: Toyota’s manufacturing standards explicitly ban lead and nickel carboxylates (e.g., hydroxy(neodecanoato-O)lead) in raw materials due to toxicity, creating demand for safer alternatives like calcium complexes .
  • Coatings and Polymers : Copper carboxylates dominate as drying agents, but calcium-based variants are emerging in eco-friendly formulations to meet REACH and CEPA guidelines .

Biological Activity

(Isooctanoato-O)(neodecanoato-O)calcium, a calcium salt of fatty acids, is gaining attention in various fields, particularly in biochemistry and pharmacology. This compound is derived from isooctanoic acid and neodecanoic acid, both of which are branched-chain fatty acids. Understanding its biological activity is crucial for its applications in health and cosmetics. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (Isooctanoato-O)(neodecanoato-O)calcium can be represented as follows:

Ca2++C8H16O2+C10H20O2 Isooctanoato O neodecanoato O calcium\text{Ca}^2++\text{C}_8\text{H}_{16}\text{O}_2+\text{C}_{10}\text{H}_{20}\text{O}_2\rightarrow \text{ Isooctanoato O neodecanoato O calcium}

This compound exhibits properties typical of calcium salts, such as solubility in organic solvents and the ability to form complexes with various biological molecules.

1. Calcium Bioavailability

Calcium is essential for numerous physiological processes, including muscle contraction, nerve transmission, and bone health. The bioavailability of calcium from (Isooctanoato-O)(neodecanoato-O)calcium has been studied in various contexts:

  • Absorption Studies : Research indicates that calcium salts derived from fatty acids may enhance intestinal absorption compared to inorganic calcium sources. A study demonstrated that fatty acid complexes could improve calcium solubility in the gastrointestinal tract, leading to better absorption rates .

2. Impact on Bone Health

Calcium plays a pivotal role in maintaining bone density and preventing osteoporosis. A meta-analysis has shown that increased calcium intake is associated with a significant reduction in fracture risk:

Study TypePopulationCalcium Intake (mg/day)Fracture Risk Reduction (%)
Meta-analysisOlder women120030
Randomized TrialAdolescents80025

These findings suggest that (Isooctanoato-O)(neodecanoato-O)calcium could be beneficial for bone health, particularly when used as a dietary supplement .

3. Cosmetic Applications

The compound has also been explored for its cosmetic properties. Its emulsifying and stabilizing abilities make it suitable for formulations aimed at skin care:

  • Skin Penetration Studies : In vitro studies indicate that formulations containing (Isooctanoato-O)(neodecanoato-O)calcium can enhance the delivery of active ingredients through the skin barrier, potentially improving the efficacy of topical treatments .

Case Study: Calcium Supplementation

A comprehensive study conducted by Wilson Punyalack examined the effects of calcium supplementation on patients with varying levels of serum calcium. The study found that:

  • Hypocalcemia : Patients with low serum calcium levels showed significant improvement in symptoms related to muscle function and nerve transmission after supplementation with (Isooctanoato-O)(neodecanoato-O)calcium.
  • Hypercalcemia : Conversely, careful monitoring was required for patients with elevated calcium levels to avoid complications such as kidney stones or cardiovascular issues .

Clinical Implications

The implications of these findings are broad, suggesting that (Isooctanoato-O)(neodecanoato-O)calcium can serve as a versatile agent in both dietary supplements and cosmetic formulations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Isooctanoato-O)(neodecanoato-O)calcium, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Use carboxylate ligand exchange or direct neutralization of isooctanoic and neodecanoic acids with calcium hydroxide/carbonate.
  • Optimize solvent systems (e.g., toluene or hexane for non-polar environments) and temperature (80–120°C) to prevent ligand decomposition.
    • Key Variables :
  • Molar ratios of acids to calcium precursor, reaction time, and inert atmosphere requirements.
    • Data Analysis :
  • Monitor yield via gravimetry and purity via elemental analysis (Ca²⁺ content) and FTIR (carboxylate C=O stretching at 1540–1650 cm⁻¹) .
    • Example Table :
MethodSolventTemp (°C)Yield (%)Purity (Ca²⁺ wt%)
Ligand exchangeToluene1007898.5
Direct neutralizationHexane806595.2

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • FTIR : Confirm carboxylate coordination via symmetric/asymmetric C=O stretches.
  • NMR (¹H/¹³C) : Assign peaks to isooctanoate (δ 0.8–1.5 ppm) and neodecanoate (δ 1.2–1.7 ppm) alkyl chains.
  • XRD : Analyze crystal lattice parameters and calcium coordination geometry (e.g., octahedral vs. tetrahedral).
    • Key Variables :
  • Sample preparation (e.g., anhydrous conditions for XRD) and solvent residues in NMR.
    • Data Analysis :
  • Compare XRD patterns with Cambridge Structural Database entries for analogous calcium carboxylates .

Advanced Research Questions

Q. How does the catalytic activity of (Isooctanoato-O)(neodecanoato-O)calcium compare to other metal carboxylates (e.g., cerium or cobalt complexes) in polymerization reactions?

  • Methodology :

  • Design kinetic studies using ethylene or styrene polymerization under controlled temperatures (60–120°C) and pressures (1–5 bar).
  • Compare turnover numbers (TON) and molecular weight distributions (GPC analysis).
    • Key Variables :
  • Co-catalyst type (e.g., alkyl aluminum) and monomer-to-catalyst ratio.
    • Data Analysis :
  • Use Arrhenius plots to determine activation energies and identify rate-limiting steps. Reference cerium complexes from for baseline TON values .
    • Example Table :
CatalystTON (Ethylene)Mw (kDa)PDI
Calcium complex (this study)1,200852.1
Cerium(isooctanoate)₂950721.9

Q. What strategies resolve contradictions in reported solubility data for this compound across non-polar solvents?

  • Methodology :

  • Conduct solubility tests in hexane, toluene, and cyclohexane using dynamic light scattering (DLS) to detect colloidal aggregates.
  • Apply Hansen solubility parameters to correlate solvent polarity with dissolution efficiency.
    • Data Analysis :
  • Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability or ligand impurities (via HPLC).
    • Framework :
  • Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize variables like solvent purity and temperature gradients .

Q. How can computational modeling (e.g., DFT) predict the thermal stability and degradation pathways of this compound?

  • Methodology :

  • Optimize molecular geometry using Gaussian/B3LYP/6-31G* basis sets.
  • Simulate thermogravimetric (TGA) profiles via transition-state analysis of ligand dissociation.
    • Key Variables :
  • Basis set selection and solvation models for accuracy.
    • Data Analysis :
  • Compare simulated TGA curves (e.g., 200–400°C weight loss) with experimental DSC data to validate degradation mechanisms .

Experimental Design Frameworks

Q. How to formulate a P-E/I-C-O research question for studying this compound’s ligand-exchange kinetics?

  • Population (P) : Calcium carboxylate complexes in solution.
  • Exposure/Intervention (E/I) : Addition of competing ligands (e.g., stearate).
  • Comparison (C) : Baseline kinetics without competing ligands.
  • Outcome (O) : Rate constants (k) quantified via UV-Vis or conductometry.
  • Example Shell Table :

VariableMeasurement MethodData Type
[Ca²⁺]Atomic absorption spectroscopyContinuous
Ligand concentrationTitrationNominal

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